![molecular formula C9H9NO5 B1316396 Methyl 5-methoxy-2-nitrobenzoate CAS No. 2327-45-9](/img/structure/B1316396.png)
Methyl 5-methoxy-2-nitrobenzoate
Overview
Description
“Methyl 5-methoxy-2-nitrobenzoate” is a substituted 2-nitrobenzoic acid . It appears as white to pale cream to pale yellow crystals or powder .
Synthesis Analysis
The synthesis of “Methyl 5-methoxy-2-nitrobenzoate” involves several steps. One efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid has been reported . Another synthesis involves the alkylation of starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular formula of “Methyl 5-methoxy-2-nitrobenzoate” is C9H9NO5 . The InChI code is 1S/C9H9NO5/c1-14-6-3-4-8 (10 (12)13)7 (5-6)9 (11)15-2/h3-5H,1-2H3 .Chemical Reactions Analysis
The nitration of methyl benzoate is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution .Physical And Chemical Properties Analysis
“Methyl 5-methoxy-2-nitrobenzoate” has a melting point of 58-59 °C . It is a solid at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
A novel synthesis approach for "push-pull" naphthalenes was reported, involving the condensation of nitro-2-methylbenzoate esters, demonstrating a different pathway for creating compounds with potential applications in materials science (Wong et al., 2002).
Intermediate in Drug Synthesis
The synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, an intermediate in preparing cardiotonic drugs Sulmazole and Isomazole, was developed using readily available compounds, showcasing the compound's role in pharmaceutical manufacturing (Lomov, 2019).
Antimicrobial and Antitumor Activities
Research on the marine endophytic fungus Nigrospora sp. yielded new compounds, including derivatives of Methyl 5-methoxy-2-nitrobenzoate, showing moderate antitumor and antimicrobial activities (Xia et al., 2011).
Organic Synthesis Methodologies
Studies on the facile synthesis of 10-methoxy-4. 8-dinitro-6H-benzo [2,3-c]chromen-6-one demonstrate the compound's utility in creating derivatives with potential biological activities (Havaldar et al., 2004).
Reduction Reactions in Organic Synthesis
The reduction of nitro groups in 2-methoxy-5-nitrobenzoic Acid was explored, providing insights into the preparation of reduced forms of Methyl 5-methoxy-2-nitrobenzoate for further chemical synthesis (Song, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 5-methoxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPJKEJWOPOJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507944 | |
Record name | Methyl 5-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2327-45-9 | |
Record name | Methyl 5-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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